molecular formula C11H11NO2 B8618286 3-(Nitromethyl)-1,2-dihydronaphthalene CAS No. 87649-45-4

3-(Nitromethyl)-1,2-dihydronaphthalene

Cat. No.: B8618286
CAS No.: 87649-45-4
M. Wt: 189.21 g/mol
InChI Key: WVKIDOVZHMZYMW-UHFFFAOYSA-N
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Description

3-(Nitromethyl)-1,2-dihydronaphthalene is a versatile nitroalkane-functionalized dihydronaphthalene of significant interest in synthetic organic chemistry and medicinal chemistry research. Its core structure is part of the aryldihydronaphthalene (ADHN) family, which are important substructures found in numerous natural products and bioactive compounds . This compound serves as a valuable synthetic intermediate and chiral scaffold. The primary research application of this compound is in enantioselective synthesis. It can be synthesized via organocatalytic domino reactions, such as a nitroalkane-Michael/Aldol condensation, to produce trisubstituted 3,4-dihydronaphthalenes in high stereoselectivities (ee = 91 to >99%) . The electron-withdrawing nitromethyl group is a versatile functional handle, facilitating α-carbanion formation for subsequent carbon-carbon bond forming processes and can be further converted into other functional groups like nitriles . This makes the compound a key precursor for constructing complex, enantiomerically enriched molecules. Researchers value it for developing new methodologies, including studies on central-to-axial chirality conversion, where dihydronaphthalene precursors are aromatized to create axially chiral biaryl compounds . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

87649-45-4

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(nitromethyl)-1,2-dihydronaphthalene

InChI

InChI=1S/C11H11NO2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-4,7H,5-6,8H2

InChI Key

WVKIDOVZHMZYMW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CC=CC=C21)C[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Substituent(s) Key Properties/Applications References
1,2-Dihydronaphthalene None Base structure; used in Diels-Alder reactions
3-Methyl-1,2-dihydronaphthalene -CH₃ at 3-position Intermediate in material science; mild steric effects
1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) -CH₃ at 1,1,6-positions Norisoprenoid; contributes to wine aroma (e.g., Riesling)
1,4-Dihydronaphthalene Double bond at 1,4-position Less thermally stable than 1,2-isomer; isomerizes under catalysis


Impact of Nitromethyl Group :

  • Electronic Effects : The nitro group increases electrophilicity at the 3-position, enhancing reactivity in nucleophilic additions or cycloadditions compared to methyl-substituted analogs.
  • Steric Effects: The bulkier -CH₂NO₂ group may hinder reactions requiring planar transition states (e.g., [4+2] cycloadditions) relative to -CH₃ .

Thermal Stability and Isomerization

  • Thermal Stability : 1,2-Dihydronaphthalene derivatives are more stable than 1,4-isomers. Hydrogen blanket studies show 1,2-dihydronaphthalene decomposes at 350°C, while nitromethyl substitution likely reduces stability due to nitro group lability .
  • Isomerization : 1,4-Dihydronaphthalene isomerizes to the 1,2-isomer under basic conditions. The nitromethyl group may slow isomerization due to increased conjugation stability .

Spectroscopic Properties

  • Fluorescence : Methyl-substituted dihydronaphthalenes (e.g., 3-methyl-1,2-dihydronaphthalene) exhibit fluorescence influenced by substituent position. The nitro group in 3-(nitromethyl)-1,2-dihydronaphthalene likely quenches fluorescence via electron withdrawal .

Q & A

Q. Implications for Storage and Reaction Design

  • Storage : Use inert atmospheres (N₂/Ar) and low temperatures (−20°C) to minimize decomposition.
  • Reaction Optimization : Short reaction times and catalysts (e.g., Pd/C) can mitigate unintended dehydrogenation during synthesis .

What analytical techniques are critical for resolving structural and mechanistic ambiguities in this compound studies?

Q. Core Techniques

  • Spectroscopy : FTIR and GC-MS to track aliphatic C-H stretches (indicative of dihydronaphthalene) vs. aromatic peaks (degradation products) .
  • Crystallography : X-ray diffraction (e.g., for derivatives like dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate) confirms half-chair conformations and dihedral angles between substituents .

Q. Advanced Mechanistic Probes

  • Deuterium Labeling : Traces metabolic pathways in biodegradation studies (e.g., Pseudomonas putida UV4 converting dihydronaphthalenes to cis-dihydrodiols) .
  • DFT Calculations : Validate transition states in cobalt-catalyzed reactions (e.g., ΔG°(333 K) for species A→D in ).

How do contradictory data on reaction outcomes arise, and how can they be resolved?

Q. Case Study: Dehydrogenation Under Hydrogen

  • Contradiction : GC analysis at 350°C suggested near-complete dehydrogenation to naphthalene, but FTIR detected residual aliphatic signals .
  • Resolution : Cross-validate with NMR or HPLC to reconcile discrepancies. GC may fail to detect trace intermediates due to column limitations.

Q. General Strategies

  • Multi-Method Validation : Combine GC, FTIR, and NMR for product profiling.
  • Control Experiments : Compare results under varying conditions (e.g., H₂ vs. N₂ blankets) to isolate environmental effects .

What biological activities are associated with 1,2-dihydronaphthalene derivatives, and how can they guide drug discovery?

Q. Known Bioactive Derivatives

  • Natural Products : Negundin B (Salvia spp.) and cannabisins exhibit anti-inflammatory and neuroprotective properties .
  • Synthetic Analogues : Schiff bases derived from aminoethyl-dihydronaphthalenes show potential as enzyme inhibitors via H-bonding and hydrophobic interactions .

Q. Advanced Screening Approaches

  • In Silico Docking : Model interactions with targets like cyclooxygenase-2 (COX-2) using crystallographic data.
  • Metabolic Profiling : Use Pseudomonas putida UV4 to generate dihydrodiol metabolites for activity testing .

What are the key challenges in scaling up catalytic syntheses of this compound?

Q. Catalyst Degradation

  • Issue : Cobalt porphyrin complexes may decompose under prolonged heating.
  • Mitigation : Optimize ligand design (e.g., electron-withdrawing groups on porphyrin) to enhance stability .

Q. Regioselectivity Control

  • Challenge : Competing pathways (e.g., E-aryl diene vs. dihydronaphthalene formation) reduce yields.
  • Solution : Fine-tune steric and electronic properties of diazo precursors .

How can environmental exposure risks of this compound be assessed?

Q. Toxicological Screening

  • In Vitro Models : Use hepatic cell lines (e.g., HepG2) to assess cytotoxicity and metabolic activation .
  • Degradation Pathways : Study aerobic/anaerobic biodegradation via soil microbiota (e.g., Bacillus thermoleovorans) .

Q. Regulatory Considerations

  • EPA Guidelines : Align with ATSDR’s toxicological profiles for naphthalene derivatives, focusing on inhalation/oral exposure routes .

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